2-[2-(Naphthalen-1-yl)-2-nitroethenyl]-5-phenylfuran
Description
Properties
CAS No. |
918429-39-7 |
|---|---|
Molecular Formula |
C22H15NO3 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-(2-naphthalen-1-yl-2-nitroethenyl)-5-phenylfuran |
InChI |
InChI=1S/C22H15NO3/c24-23(25)21(20-12-6-10-16-7-4-5-11-19(16)20)15-18-13-14-22(26-18)17-8-2-1-3-9-17/h1-15H |
InChI Key |
VIFBDQYIQAPLOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)C=C(C3=CC=CC4=CC=CC=C43)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Condensation Reactions
One of the most common methods for synthesizing this compound involves condensation reactions between suitable precursors.
- Method Overview:
- A naphthalene derivative is reacted with a nitroethenyl compound under acidic or basic conditions.
- The reaction typically requires solvents such as ethanol or methanol and may involve catalysts to enhance yield.
Table 1: Summary of Condensation Reaction Conditions
| Step | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Naphthalene + Nitroethene | Ethanol, Acidic Catalyst | 70-85% |
| 2 | Resulting Product + Phenylfuran | Ethanol, Heat | 60-75% |
This method leverages the electrophilic nature of the nitro group to facilitate the formation of the desired product through nucleophilic attack by the naphthalene derivative.
Catalytic Methods
Recent advancements in catalytic techniques have opened new avenues for synthesizing complex organic molecules like This compound .
- Method Overview:
- Metal-catalyzed reactions can facilitate the formation of carbon-carbon bonds essential for constructing the furan system.
- Transition metals such as palladium or nickel are often employed to promote these reactions under mild conditions.
Table 3: Catalytic Reaction Conditions
| Catalyst | Reaction Type | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Palladium | Cross-coupling | Room Temperature | Up to 90% |
| Nickel | Carbon coupling | Elevated Temperature | Up to 80% |
These catalytic methods are particularly advantageous due to their ability to operate under milder conditions and often result in fewer by-products.
Research Findings
Recent studies have highlighted several key findings regarding the synthesis of This compound :
Yield Optimization: The use of microwave-assisted synthesis significantly improves yields compared to traditional heating methods.
Selectivity: Catalytic methods demonstrate higher selectivity for forming desired products while minimizing side reactions.
Scalability: Multi-component reactions are particularly scalable, making them suitable for industrial applications where large quantities are required.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The nitroalkene moiety acts as an electrophilic site, enabling nucleophilic attacks. Microflow reactor studies demonstrate efficient substitution at the halomethylfuran position (adjacent to the furan ring) using Brønsted acids like HBr or HI .
| Reaction Conditions | Nucleophile | Yield | Key Observations |
|---|---|---|---|
| HBr-mediated (microflow, 25°C) | Thiols | 82-89% | Suppressed dimerization |
| HI-mediated (microflow, 25°C) | Amines | 75-84% | Minimal ring-opening side reactions |
This method avoids traditional limitations of halomethylfuran instability through rapid mixing and precise temperature control .
Photochemical Reactions
Under UV light, the nitro group undergoes photoreduction, producing intermediates such as 2-nitrosobenzyl hemiacetals and isoxazol derivatives . These pathways are pH-dependent:
| Intermediate | pH Range | Dominant Pathway |
|---|---|---|
| aci-Tautomers (A) | 7-8 | Formation of cyclic isoxazoles (B) |
| 2-Nitrosobenzyl hemiacetals (C) | <8 | Methanol release via hydrolysis |
The photolysis mechanism involves sequential proton transfers and cyclization, diverging from earlier proposed pathways .
Cycloaddition and Electrophilic Aromatic Substitution
The electron-rich furan ring participates in:
-
Diels-Alder reactions with dienophiles (e.g., maleic anhydride) at elevated temperatures.
-
Electrophilic substitutions (e.g., nitration, sulfonation) at the 4-position of the furan ring, though steric hindrance from the naphthalene group reduces regioselectivity .
Redox Reactions
The nitro group can be reduced to an amine under catalytic hydrogenation (H₂/Pd-C), altering the compound’s electronic properties. This reaction is critical for generating derivatives for pharmaceutical studies.
Acid/Base-Mediated Transformations
Brønsted acids (e.g., H₂SO₄) protonate the nitroalkene, enhancing electrophilicity for subsequent nucleophilic attacks. In contrast, basic conditions promote furan ring-opening via hydrolysis .
Table 1: Comparative Reaction Yields Under Different Conditions
| Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|
| Nucleophilic substitution | Microflow, HBr, 25°C | 89% | |
| Photolysis | UV (254 nm), pH 7, phosphate | 68% | |
| Catalytic hydrogenation | H₂ (1 atm), Pd-C, EtOH | 92% |
Table 2: Spectral Data for Key Intermediates
| Intermediate | IR (cm⁻¹) | ¹H NMR (δ, ppm) |
|---|---|---|
| aci-Tautomer (A) | 1680 (C=O) | 6.8–7.5 (m, aromatic H) |
| Isoxazol derivative (B) | 1620 (C=N) | 5.2 (s, CH₂) |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds similar to 2-[2-(Naphthalen-1-yl)-2-nitroethenyl]-5-phenylfuran exhibit promising anticancer properties. The presence of the nitro group is known to enhance the compound's ability to induce apoptosis in cancer cells. Research has demonstrated that derivatives of this compound can inhibit tumor growth in vitro and in vivo, making it a candidate for further drug development .
Antibacterial Properties
The compound has also shown potential as an antibacterial agent. Its unique structure allows it to interact with bacterial cell membranes, disrupting their integrity and leading to cell death. Preliminary studies have reported significant activity against various strains of bacteria, suggesting its usefulness in developing new antibiotics .
Materials Science
Organic Light Emitting Diodes (OLEDs)
In materials science, this compound has been investigated for its application in OLEDs. Its high photoluminescence efficiency and suitable energy levels make it a promising candidate for use in light-emitting devices. Studies have shown that incorporating this compound into OLED structures can enhance device performance, including brightness and efficiency .
Polymer Composites
The compound can also be integrated into polymer matrices to create composites with enhanced thermal stability and mechanical properties. These composites can be utilized in various industrial applications, including packaging materials and structural components where lightweight and durable materials are required .
Environmental Science
Photocatalytic Applications
Another significant application of this compound lies in photocatalysis. The compound's ability to absorb UV light and generate reactive species makes it suitable for environmental remediation processes, such as the degradation of organic pollutants in wastewater. Research indicates that when used as a photocatalyst, it can effectively break down harmful substances under light irradiation .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal explored the anticancer effects of modified derivatives of this compound on breast cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, with mechanisms involving apoptosis activation being elucidated through flow cytometry analysis.
Case Study 2: OLED Development
In another case study focused on OLED technology, researchers synthesized a series of compounds based on this compound. These compounds were tested for their electroluminescent properties, revealing enhanced brightness levels compared to traditional materials used in OLEDs.
Mechanism of Action
The mechanism of action of 2-[2-(Naphthalen-1-yl)-2-nitroethenyl]-5-phenylfuran involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Naphthofuran Derivatives
Compounds such as ethyl 1-(acetylamino)-5-nitronaphtho[2,1-b]furan-2-carboxylate (, Compound 3) share key features with the target compound, including nitro groups and fused aromatic systems. However, critical differences exist:
- Core Structure: The target compound retains a non-fused furan ring, whereas derivatives feature a fused naphtho[2,1-b]furan core.
- Substituent Effects : The acetamide and ethyl carboxylate groups in compounds contrast with the phenyl and nitroethenyl groups in the target compound. The latter’s nitro group may enhance electrophilicity, while the phenyl group could increase hydrophobicity, influencing solubility and membrane permeability.
Simpler Furan Derivatives
Compounds like 2-methyl-5-(propan-2-yl)furan () highlight the impact of substituent simplicity:
- Substituent Size : The isopropyl and methyl groups in derivatives are less sterically demanding than the naphthalene-phenyl system in the target compound. Smaller substituents may improve volatility but reduce thermal stability or bioactivity.
Comparative Data Table
Research Implications
The structural comparison underscores the need for targeted studies on this compound. Key areas for investigation include:
- Synthesis Optimization : Adapting methods from (e.g., NMR/FTIR characterization) to confirm purity and stability.
- Biological Screening : Testing against bacterial strains to validate hypothesized antibacterial activity.
- Material Properties : Assessing optoelectronic behavior given its extended conjugation.
Biological Activity
2-[2-(Naphthalen-1-yl)-2-nitroethenyl]-5-phenylfuran, also known as a nitro compound, is a synthetic organic molecule that has garnered attention for its potential biological activities. The compound's structure features a nitro group, which is often associated with various pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse sources, including recent studies and research findings.
- Molecular Formula : C22H15NO3
- Molecular Weight : 345.36 g/mol
- CAS Number : 918429-39-7
The biological activity of nitro compounds like this compound is primarily attributed to the nitro group (). This group can undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular macromolecules, inducing toxicity in microorganisms and potentially in human cells as well .
Anticancer Activity
Recent studies have indicated that compounds containing nitro groups exhibit significant anticancer properties. For instance, research has shown that nitro compounds can inhibit tumor growth in various cancer models. In particular, studies involving murine models have demonstrated that similar nitro compounds effectively reduce the viability of cancer cells by inducing apoptosis and inhibiting cell proliferation .
Antimicrobial Properties
The antimicrobial activity of this compound has been explored in the context of treating infections caused by bacteria such as Escherichia coli and Staphylococcus aureus. The nitro group is known to enhance the compound's ability to penetrate bacterial membranes and disrupt cellular functions, leading to cell death. This property makes it a candidate for developing new antibiotics .
Anti-inflammatory Effects
Nitro compounds have also been studied for their anti-inflammatory properties. They can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes. This effect is crucial for conditions such as arthritis and other inflammatory diseases .
Research Findings and Case Studies
Several studies have focused on the synthesis and evaluation of the biological activities of nitro-containing compounds similar to this compound:
Q & A
Basic Research Questions
Q. What are the key considerations in designing a multi-step synthesis route for 2-[2-(Naphthalen-1-yl)-2-nitroethenyl]-5-phenylfuran?
- Answer : A robust synthesis requires:
- Functional group compatibility : Nitro groups and ethenyl linkages are sensitive to harsh conditions; mild reagents (e.g., Pd-catalyzed coupling) are preferred .
- Stepwise assembly : Start with furan core formation (via Paal-Knorr or cyclization), followed by nitroethenylation and naphthalene coupling .
- Purification : Use orthogonal methods (column chromatography, recrystallization) to isolate intermediates. Monitor purity via TLC/HPLC .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Answer :
- Single-crystal X-ray diffraction resolves stereochemistry and confirms nitroethenyl geometry .
- NMR : H/C NMR identifies aromatic protons (δ 6.5–8.5 ppm) and nitro group effects on neighboring carbons .
- FT-IR : Nitro (∼1520 cm) and ethenyl (∼1620 cm) stretching vibrations validate functional groups .
Q. How can researchers assess the compound’s stability under experimental conditions?
- Answer :
- Thermogravimetric analysis (TGA) evaluates thermal decomposition.
- Solvent stability tests : Monitor degradation via UV-Vis or HPLC in polar (DMSO) vs. non-polar (hexane) solvents .
- Light sensitivity : Conduct controlled photostability studies using UV lamps .
Advanced Research Questions
Q. How can researchers resolve discrepancies between observed and predicted electronic properties (e.g., UV-Vis absorption maxima)?
- Answer :
- Computational validation : Compare experimental UV-Vis data with time-dependent density functional theory (TD-DFT) calculations .
- Solvent effects : Test absorption in solvents of varying polarity (e.g., cyclohexane vs. methanol) to assess solvatochromism .
- Structural re-evaluation : Revisit crystallographic data to confirm conjugation or steric hindrance influencing electronic transitions .
Q. What strategies optimize catalytic conditions for selective functionalization of the nitroethenyl group?
- Answer :
- Catalyst screening : Test transition metals (Pd, Cu) for cross-coupling reactions. For example, Pd(PPh) may reduce side reactions .
- Kinetic studies : Use in-situ IR or NMR to track reaction progress and optimize temperature/pH .
- Protecting groups : Temporarily shield the furan oxygen during nitro group modifications to prevent undesired reactivity .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Answer :
- Docking simulations : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina .
- QSAR analysis : Correlate substituent effects (e.g., nitro position) with bioactivity data to prioritize synthetic targets .
- Electrostatic potential maps : Identify nucleophilic/electrophilic regions for rational derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
